

Unraveling the Enzymatic Inhibition Profile of KDM5-C49: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of **KDM5-C49**, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. The following sections detail its inhibitory activity, selectivity against other histone demethylases, and the methodologies used to characterize its function. This document is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Inhibition Profile of KDM5-C49

KDM5-C49 demonstrates potent inhibitory activity against members of the KDM5 family, which are 2-oxoglutarate and Fe(II)-dependent oxygenases responsible for demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2][3] The inhibitory potency of **KDM5-C49** has been quantified through various biochemical assays, with IC50 values consistently in the nanomolar range for KDM5A, KDM5B, and KDM5C.[4][5]

Below is a summary of the reported IC50 values for **KDM5-C49** against various histone demethylases.



Target Enzyme	IC50 (nM)	Assay Conditions	Reference
KDM5A	40	Biochemical Assay	[5]
KDM5B	160	Biochemical Assay	[5]
KDM5C	100	Biochemical Assay	[5]

KDM5-C49 exhibits significant selectivity for the KDM5 family over other KDM subfamilies, such as KDM4 and KDM6.[4][6] For instance, the compound showed minimal inhibition of KDM6A and KDM6B even at concentrations as high as 50 μM.[4] This selectivity is attributed to specific interactions within the active site of the KDM5 enzymes.[6]

Enzyme Family	Selectivity vs. KDM5B	Reference
KDM4	7-8 fold	[6]
KDM6	>25-100 fold	[6][7]

Mechanism of Action and Cellular Effects

KDM5-C49 functions as a competitive inhibitor by binding to the active site of KDM5 enzymes and chelating the essential iron ion required for their catalytic activity.[1] This inhibition prevents the demethylation of H3K4me3/2, leading to an accumulation of these activating histone marks. [8]

Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[5][9] Following cellular uptake, KDM5-C70 is hydrolyzed to the active compound, **KDM5-C49**.[10] Treatment of cancer cells with KDM5-C70 results in a global increase in H3K4me3 levels, which can lead to cell cycle arrest and anti-proliferative effects in various cancer cell lines, including multiple myeloma and breast cancer.[6][9] Another more stable ester, JQKD82, has also been developed to efficiently deliver **KDM5-C49** to cells.[10]

Experimental Protocols

The characterization of **KDM5-C49**'s inhibition profile relies on a series of well-established biochemical and cellular assays.



Biochemical Demethylase Activity Assay (FDH-coupled enzyme assay)

This in vitro assay measures the enzymatic activity of KDM5 proteins and their inhibition by compounds like **KDM5-C49**. The demethylation reaction produces formaldehyde, which is then quantified.

Methodology:

- Enzyme and Substrate Preparation: Purified recombinant KDM5 catalytic domains are used. A synthetic histone H3 peptide (e.g., H3(1-21)K4me3) serves as the substrate.
- Reaction Mixture: The reaction is typically carried out in a buffer containing the KDM5
 enzyme, the H3K4me3 peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and varying
 concentrations of the inhibitor (KDM5-C49).
- Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for enzymatic demethylation.
- Formaldehyde Detection: The amount of formaldehyde produced is measured using a coupled enzyme assay with formaldehyde dehydrogenase (FDH). The conversion of NAD+ to NADH by FDH is monitored by the change in absorbance at 340 nm.
- Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This assay is used to assess the effect of KDM5 inhibitors on global histone methylation levels within cells.

Methodology:

• Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, MM.1S) are cultured and treated with the cell-permeable prodrug KDM5-C70 or JQKD82 for a specified period.



- Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
- Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
- Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunodetection: The membrane is probed with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
- Visualization and Quantification: The bands are visualized using a chemiluminescent substrate and quantified using densitometry to determine the relative change in H3K4me3 levels.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to investigate the genome-wide changes in H3K4me3 distribution following KDM5 inhibition.

Methodology:

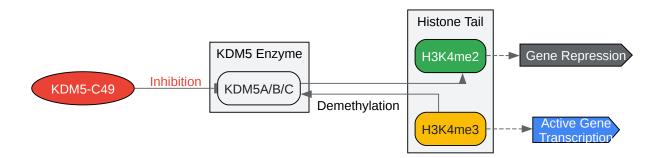
- Cell Treatment and Crosslinking: Cells are treated with KDM5-C70, followed by crosslinking of proteins to DNA using formaldehyde.
- Chromatin Shearing: The chromatin is sheared into small fragments using sonication or enzymatic digestion.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 to pull down DNA fragments associated with this histone mark.
- DNA Purification: The crosslinks are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.



 Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for H3K4me3. This allows for a genome-wide comparison of H3K4me3 patterns between treated and untreated cells.

Visualizations

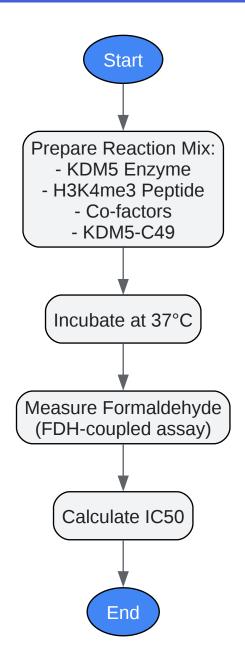
The following diagrams illustrate key aspects of **KDM5-C49**'s mechanism and the experimental workflows used for its characterization.



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Caption: Mechanism of KDM5 inhibition by KDM5-C49.

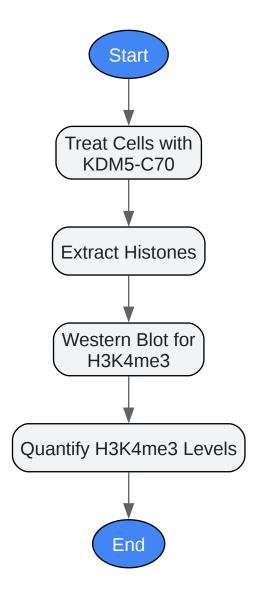




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Caption: Workflow for the biochemical demethylase assay.





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Caption: Workflow for the cellular histone methylation assay.

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